molecular formula C19H17N3O3S B2765209 methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1797803-51-0

methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2765209
CAS No.: 1797803-51-0
M. Wt: 367.42
InChI Key: JPUHTCIMUFZYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that features a benzo[d]thiazole moiety, a dihydroisoquinoline ring, and a carboxylate ester group

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds like 2-methylbenzothiazole and 6-chlorobenzothiazole share structural similarities and exhibit similar biological activities.

    Isoquinoline derivatives: Compounds such as 3,4-dihydroisoquinoline and 1,2,3,4-tetrahydroisoquinoline are structurally related and have comparable chemical properties.

Uniqueness

Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its combination of the benzo[d]thiazole and dihydroisoquinoline moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 7-(1,3-benzothiazole-6-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-19(24)22-7-6-12-2-4-15(8-14(12)10-22)21-18(23)13-3-5-16-17(9-13)26-11-20-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUHTCIMUFZYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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